Product packaging for Benzo-30-crown-10(Cat. No.:CAS No. 77963-50-9)

Benzo-30-crown-10

Cat. No.: B14146401
CAS No.: 77963-50-9
M. Wt: 488.6 g/mol
InChI Key: BWSWAIJRFXRRFY-UHFFFAOYSA-N
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Description

Benzo-30-crown-10 is a macrocyclic polyether distinguished by a benzene ring fused to a 30-membered ring containing ten oxygen atoms (molecular formula: C₂₄H₄₀O₁₀) . This structure is key to its function as a sophisticated host molecule in supramolecular chemistry, capable of forming selective complexes with large cations, most notably potassium (K⁺) . The complexation mechanism involves a 'wrap-around' structure, where the crown ether ring conformationally adapts to encapsulate the cation, coordinating it with multiple oxygen donor atoms . This selective binding is driven by favorable enthalpy changes, making it a valuable tool for studying cation recognition and transport . Owing to its large cavity size, it is particularly effective for complexing larger alkali metal ions and thallium (Tl⁺), with stability constants in acetonitrile following the order Tl⁺ > K⁺ > Rb⁺ > Cs⁺ > Na⁺ . Researchers utilize this compound in diverse applications, including the synthesis of more complex functionalized crown ethers (e.g., 4'-Carboxy-benzo-30-crown-10), as a phase-transfer catalyst, and in the development of ion-selective sensors and membranes . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H40O10 B14146401 Benzo-30-crown-10 CAS No. 77963-50-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

77963-50-9

Molecular Formula

C24H40O10

Molecular Weight

488.6 g/mol

IUPAC Name

2,5,8,11,14,17,20,23,26,29-decaoxabicyclo[28.4.0]tetratriaconta-1(34),30,32-triene

InChI

InChI=1S/C24H40O10/c1-2-4-24-23(3-1)33-21-19-31-17-15-29-13-11-27-9-7-25-5-6-26-8-10-28-12-14-30-16-18-32-20-22-34-24/h1-4H,5-22H2

InChI Key

BWSWAIJRFXRRFY-UHFFFAOYSA-N

Canonical SMILES

C1COCCOCCOCCOCCOC2=CC=CC=C2OCCOCCOCCOCCO1

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Dibenzo 30 Crown 10

Regioselective Synthesis of Dibenzo-30-crown-10 (B100617) Isomers

The synthesis of disubstituted dibenzo crown ethers often yields mixtures of positional isomers that are difficult to separate. psu.edu To overcome this challenge, regioselective routes have been developed to produce pure cis and trans isomers of functionalized DB30C10, enabling the study of their distinct complexation properties and applications. psu.edunih.gov

The regioselective synthesis of cis-DB30C10 derivatives has been achieved with reasonable to high yields. nih.govacs.org A common strategy involves the reduction of a cis-DB30C10 diester to the corresponding diol. acs.org One reported synthesis of cis-DB30C10 diester was adapted from a method used for a cis-dibenzo-24-crown-8 analogue to avoid difficulties associated with deprotection steps in other methods. acs.org This diester can then be reduced to the target cis-dithis compound diol. nih.govacs.org The complexation behavior of these cis-diol derivatives with guest molecules like diquat (B7796111) has been investigated, revealing high association constants. nih.gov In the crystal structure of a complex between the cis-diol and diquat, a "water bridge" was observed to join the two hydroxymethyl groups, creating a "supramolecular cryptand" structure. nih.gov

The synthesis of the corresponding trans-DB30C10 derivatives proceeds through a distinct regioselective pathway. nih.govacs.org An initial attempt to synthesize the trans-DB30C10 diester using a route similar to that for a trans-dibenzo-24-crown-8 derivative was unsuccessful, yielding only carbomethoxybenzo-15-crown-5. acs.org A successful route involved the reaction of a diphenolic precursor with the appropriate oligoethylene glycol chain. acs.org This diphenolic intermediate was obtained in high yield (95%) from the hydrogenolysis of its precursor. acs.org The subsequent cyclization reaction produced the trans-DB30C10 diester, which was then reduced to the trans-dithis compound diol. nih.govacs.orgresearchgate.net The complexation of this trans-diol with paraquat (B189505) and diquat has been studied and compared to its cis counterpart. nih.gov

Significant progress has been made in developing high-yielding, regiospecific syntheses for substituted DB30C10 derivatives. A notable example is the synthesis of cis(4,4′)-di(carbomethoxybenzo)-30-crown-10, which was achieved with a remarkable 93% yield. acs.orgnih.gov This high efficiency is crucial for making these macrocycles readily available for further applications. The ability to produce specific, pure isomers in high yields avoids the challenging separation of isomeric mixtures that often plagues traditional crown ether syntheses. psu.edu

Table 1: Reported Yields for Dithis compound Synthesis and Derivatization
Compound/DerivativeSynthetic StepYield (%)Reference
cis(4,4′)-Di(carbomethoxybenzo)-30-crown-10Regiospecific Cyclization93% acs.orgnih.gov
Pyridyl Cryptand from cis-DB30C10 diolConversion44% acs.orgnih.gov
Diphenolic precursor for trans-DB30C10Hydrogenolysis95% acs.org
researchgate.netRotaxane (viologen-based)Blocking Reaction28% acs.org
acs.orgRotaxane (viologen-based)Blocking Reaction4% acs.org

Synthesis of trans-Dithis compound Derivatives

Functionalization and Integration into Complex Architectures

The functional groups introduced through regioselective synthesis serve as anchor points for constructing more elaborate supramolecular structures. DB30C10 derivatives are key components in the fabrication of cryptands, mechanically interlocked molecules like rotaxanes, and stimuli-responsive polymers. nih.gov

Functionalized DB30C10 diols are valuable precursors for synthesizing cryptands, which are three-dimensional hosts with enhanced binding capabilities compared to their parent crown ethers. nih.gov For instance, the diol derived from cis(4,4′)-di(carbomethoxybenzo)-30-crown-10 was successfully converted into a pyridyl cryptand in a 44% yield by reacting it with pyridine-2,6-dicarbonyl chloride. acs.orgnih.gov This cryptand demonstrated exceptionally strong binding towards bipyridinium guests. acs.orgnih.gov It exhibited very high association constants for paraquat species (Kₐ > 10⁵ M⁻¹) and the highest reported association constant for diquat at the time (Kₐ = 1.9 x 10⁶ M⁻¹) in acetone (B3395972). acs.orgnih.gov Other research has focused on rapid, high-yielding templated syntheses of 2,6-pyridyl cryptands based on cis(4,4')-dithis compound. researchgate.net

Table 2: Association Constants (Kₐ) for DB30C10-Derived Hosts
HostGuestKₐ (M⁻¹)SolventReference
Pyridyl Cryptand from cis-DB30C10Diquat1.9 x 10⁶Acetone acs.orgnih.gov
Pyridyl Cryptand from cis-DB30C10Paraquats> 10⁵Acetone acs.org
cis-DB30C10 DiolDiquat5.0 x 10⁴Not Specified nih.gov
trans-DB30C10 DiolDiquat3.3 x 10⁴Not Specified nih.gov

The DB30C10 macrocycle is an effective wheel component for threading onto molecular axles to form mechanically interlocked molecules. Several researchgate.netrotaxanes and a acs.orgrotaxane have been synthesized using the DB30C10/viologen binding motif, representing the first examples of such structures. acs.orgnih.gov The synthesis of a researchgate.netrotaxane was achieved in 28% yield, alongside a acs.orgrotaxane in 4% yield, by reacting a bis(half-quat) axle precursor with DB30C10 and a bulky blocking group. acs.org An X-ray crystal structure of one of the researchgate.netrotaxanes confirmed its interlocked structure. acs.orgnih.gov DB30C10 has also been incorporated into researchgate.netrotaxane molecular shuttles using bis(benzimidazolium) axles. rsc.org

Furthermore, the host-guest recognition properties of DB30C10 derivatives have been harnessed to construct supramolecular polymers. rsc.org For example, a K⁺-responsive supramolecular polymer was built using the molecular recognition between a DB30C10 unit and a paraquat derivative. acs.org In another approach, five new bis(dithis compound-based cryptand)s were synthesized. researchgate.net The self-assembly of these cryptands, particularly those with long flexible spacers, with complementary bis-paraquat guests led to the formation of high molecular weight supramolecular pseudorotaxane polymers from which continuous, flexible fibers could be drawn. researchgate.net These materials exemplify the integration of DB30C10 into functional, dynamic polymeric systems. frontiersin.org

Complexation Phenomena and Ion Recognition by Dibenzo 30 Crown 10

Thermodynamics of Metal Cation Complexation

The interaction between DB30C10 and metal cations is governed by thermodynamic principles. The stability of the resulting complexes is influenced by factors such as the size of the cation, the nature of the solvent, and the conformational flexibility of the crown ether.

The complexation of DB30C10 with alkali metal ions has been widely studied, revealing interesting trends in stability and selectivity.

The stability constants (log K) for the 1:1 complexes of DB30C10 with alkali metal ions have been determined in a range of non-aqueous solvents using techniques such as conductometry and capillary electrophoresis. sid.irnii.ac.jpresearchgate.net These studies show a significant dependence of complex stability on the solvent's properties.

In solvents with low Gutmann donicity, such as nitromethane (B149229) and 1,2-dichloroethane, the stability of the complexes generally decreases with increasing ionic size: Na⁺ > K⁺ > Rb⁺ > Cs⁺. sid.irnii.ac.jpresearchgate.net This trend is attributed to the dominance of electrostatic interactions between the cation and the ether oxygen atoms. nii.ac.jp However, in other non-aqueous solvents like acetone (B3395972), acetonitrile (B52724), and dimethylformamide, the stability order is often Tl⁺ > Rb⁺ > K⁺ > Ag⁺ > Cs⁺ > Na⁺ > Li⁺. sid.ir This highlights the crucial role of solute-solvent interactions in determining the selectivity of DB30C10. nii.ac.jp The crown ether effectively shields the larger alkali metal ions from the solvent molecules. nii.ac.jp

Table 1: Stability Constants (log K) of 1:1 Complexes of Dibenzo-30-crown-10 (B100617) with Alkali Metal Ions in Various Solvents at 25°C

Cation Nitromethane 1,2-Dichloroethane Acetone Acetonitrile Dimethylformamide
Li⁺ - 3.51 - - 1.83
Na⁺ 4.58 4.83 3.33 2.50 1.90
K⁺ 4.49 5.51 4.29 3.32 2.45
Rb⁺ 4.41 5.58 4.35 3.42 2.51
Cs⁺ 4.11 5.25 3.79 2.91 2.22

Data sourced from Amini & Shamsipur (1991). sid.ir

The thermodynamic parameters of enthalpy (ΔH°) and entropy (ΔS°) provide deeper insight into the forces driving the complexation of alkali metal ions by DB30C10. These parameters are often determined from the temperature dependence of the stability constants. researchgate.net

In many cases, the complexation is enthalpy-driven, meaning the formation of the complex is an exothermic process (negative ΔH°). This is often accompanied by a negative entropy change (ΔS°), indicating a more ordered system upon complexation. researchgate.net The favorable enthalpy change is typically due to the strong electrostatic interactions between the cation and the oxygen atoms of the crown ether. The negative entropy change arises from the loss of conformational freedom of the flexible DB30C10 molecule and the ordering of solvent molecules around the complex. However, in some systems, an entropic gain can be the major driving force for complexation. rsc.org A linear correlation between TΔS° and ΔH° often suggests the existence of enthalpy-entropy compensation in the complexation reactions.

Dithis compound also forms complexes with alkaline earth metal cations, particularly the larger ions like strontium (Sr²⁺) and barium (Ba²⁺). capes.gov.br The complexation with these divalent cations is generally strong. capes.gov.br The large and flexible nature of the DB30C10 cavity allows it to encapsulate these larger cations effectively. osti.govchemrxiv.org In some cases, DB30C10 has been used in synergistic extraction systems for Sr²⁺. chem-soc.si

DB30C10 exhibits significant interaction with certain transition and heavy metal ions. sid.ir The complexation with thallium (Tl⁺) is particularly strong, often showing the highest stability constant among univalent cations in various solvents. sid.irresearchgate.net The stability order in several non-aqueous solvents is Tl⁺ > Rb⁺ ≈ K⁺ > Ag⁺ > Cs⁺ > Na⁺ > Li⁺. researchgate.net The high affinity for Tl⁺ can be attributed to its "soft" character, which leads to favorable interactions with the ether oxygens. The sulfur donor atoms in thia-crown ethers generally show a higher affinity for soft cations like Ag⁺, Pb²⁺, and Hg²⁺. muk.ac.ir

The large cavity of DB30C10 makes it an effective complexant for lanthanide and actinide ions. It has been identified as one of the most efficient complexants for separating rare earth mixtures based on cation size. nih.gov Molecular dynamics simulations have been used to study the complexation of DB30C10 with divalent samarium (Sm²⁺) and europium (Eu²⁺) in tetrahydrofuran (B95107) (THF). nih.gov These studies revealed that the conformational fluctuations of the DB30C10 complexes are dependent on both the specific lanthanide and the accompanying halide anion. nih.gov The Gibbs binding free energies for SmBr₂ and EuBr₂ with DB30C10 were found to be very similar, with the samarium complex being slightly more favorable. nih.gov Dicarbollylcobaltate has been used in conjunction with crown ethers for the extraction of Eu³⁺ and Am³⁺. chem-soc.si

Determination of Stability Constants in Various Solvents

Quantitative Analysis of Complex Formation using Conductometry and Capillary Electrophoresis

The stability and stoichiometry of complexes formed by dithis compound with various cations have been extensively studied using conductometric and capillary electrophoresis methods. These techniques provide valuable quantitative data on the thermodynamics of complexation in different solvent environments.

Conductometry has been a primary tool for determining the stability constants of DB30C10 complexes with alkali, alkaline earth, and other metal ions in non-aqueous solutions. sid.irmuk.ac.irmuk.ac.ir By measuring the change in molar conductivity of a salt solution upon the addition of the crown ether, researchers can calculate the formation constants (Kf) of the resulting complexes. For instance, the complexation reactions between DB30C10 and Li+, Na+, K+, Rb+, Cs+, Ag+, and Tl+ ions were studied in solvents like 1,2-dichloroethane, nitromethane, acetonitrile, acetone, and dimethylformamide. researchgate.netcapes.gov.br These studies revealed the formation of 1:1 complexes in most cases. sid.irmuk.ac.ir The stability of these complexes is influenced by both the cation and the solvent. sid.irmuk.ac.ir In nitromethane, for example, evidence for the formation of a 2:1 (Na₂-DB30C10)²⁺ complex has also been reported. researchgate.net

Capillary electrophoresis (CE) is another powerful technique for studying these host-guest interactions, particularly in aqueous solutions where conductometry might be less effective. researchgate.netnii.ac.jp CE allows for the separation of the free and complexed species, and from the changes in their electrophoretic mobility, the stability constants of the complexes can be determined. researchgate.netnii.ac.jp Studies using CE have provided insights into the stability of DB30C10 complexes with alkali metal ions in water. researchgate.netnii.ac.jp

The following table summarizes representative stability constants (log K) for 1:1 complexes of dithis compound with various cations in different solvents, as determined by conductometry and capillary electrophoresis.

CationSolventLog KMethod
Li⁺Nitromethane< 2Conductometry
Na⁺Nitromethane3.33 ± 0.04Conductometry
K⁺Nitromethane4.61 ± 0.08Conductometry
Rb⁺Nitromethane4.86 ± 0.03Conductometry
Cs⁺Nitromethane4.28 ± 0.05Conductometry
Tl⁺Nitromethane> 5Conductometry
K⁺Water1.03Capillary Electrophoresis
Rb⁺Water0.99Capillary Electrophoresis
Cs⁺Water0.94Capillary Electrophoresis

Note: The data presented is a compilation from multiple sources and experimental conditions may vary. researchgate.netresearchgate.netnii.ac.jp

Selectivity Mechanisms in Host-Guest Interactions

The ability of dithis compound to selectively bind certain guests over others is governed by a delicate interplay of several factors. These include the conformational flexibility of the macrocycle, the match between the cavity size and the guest ion, the properties of the solvent, and the nature of the electrostatic interactions.

The large and flexible nature of the dithis compound ring is a key determinant of its binding properties. psu.eduindexcopernicus.com Unlike smaller, more rigid crown ethers, DB30C10 can adapt its conformation to encapsulate guest ions of varying sizes. psu.edursc.org For cations that are smaller than its pre-organized cavity, the macrocycle can wrap around the guest in a three-dimensional conformation to maximize the ion-dipole interactions with its ten oxygen atoms. asianpubs.org This "wrap-around" conformation is crucial for the formation of stable complexes. units.itresearchgate.net

The size of the cation plays a significant role in the stability of the complex. rsc.org While the large cavity of DB30C10 can accommodate a range of cations, there is an optimal size for achieving the most stable "wrap-around" complex. X-ray crystallography has confirmed this encapsulating structure for the potassium ion complex, [K(DB30C10)]⁺. units.itresearchgate.net The flexibility of the macrocycle allows it to create a pseudo-cavity that provides a good fit for the guest. However, for very small cations, the energetic cost of the conformational change required for wrapping may not be fully compensated by the binding energy, leading to weaker complexes. Conversely, for very large cations, the macrocycle may not be able to fully encapsulate them, resulting in a less stable, "sandwich-type" complex. rsc.org

The solvent plays a critical role in the complexation process, as it competes with the macrocycle for coordination to the cation. sid.irmuk.ac.irmuk.ac.ir The stability of dithis compound complexes is generally found to be inversely related to the solvating ability of the solvent, often quantified by the Gutmann donor number. sid.irmuk.ac.ir In solvents with high donor numbers, such as dimethylformamide, the solvent molecules strongly solvate the cation, making it more difficult for the crown ether to displace them and form a complex. This results in lower stability constants. sid.irmuk.ac.irresearchgate.net

Conversely, in poorly solvating solvents like nitromethane, the cation is less shielded by the solvent, leading to stronger interactions with the crown ether and consequently higher stability constants. nii.ac.jp The nature of the solvent can also influence the selectivity of the macrocycle. In nitromethane, the stability of alkali metal complexes with DB30C10 generally follows the order of decreasing ionic size (Rb⁺ > K⁺ > Cs⁺ > Na⁺ > Li⁺), which is primarily governed by electrostatic interactions. nii.ac.jp However, in more competitive solvents, this selectivity can be altered due to the differential solvation of the cations. nii.ac.jp

The primary driving force for the complexation of cations by dithis compound is the electrostatic attraction between the positively charged guest and the negative end of the C-O dipoles of the polyether ring. units.it The large number of oxygen donor atoms (ten) in DB30C10 allows for multiple ion-dipole interactions, which collectively contribute to the stability of the complex.

The formation of a "wrap-around" complex is a hallmark of the interaction between DB30C10 and appropriately sized cations like potassium. units.itresearchgate.net In this conformation, the flexible macrocycle envelops the cation, effectively shielding it from the solvent and creating a lipophilic exterior. researchgate.net This three-dimensional encapsulation leads to a significant increase in complex stability. The ability of DB30C10 to adopt this conformation is a direct result of its flexibility, which allows the benzene (B151609) rings to come into close proximity. researchgate.net This contrasts with smaller, more rigid crown ethers that form more planar complexes. The "wrap-around" structure is not only crucial for the high stability of certain complexes but also influences the stoichiometry, which is typically 1:1 for this type of interaction. sid.irmuk.ac.ir

Impact of Solvent Properties on Complex Stability and Selectivity

Complexation with Organic and Other Ionic Species

Beyond its interactions with metal cations, dithis compound also forms stable complexes with certain organic and other ionic species, most notably viologen derivatives. These interactions are of interest for the construction of supramolecular assemblies such as rotaxanes and pseudorotaxanes.

Dithis compound has been shown to form host-guest complexes with the dicationic viologen derivatives, paraquat (B189505) (N,N'-dimethyl-4,4'-bipyridinium) and diquat (B7796111) (1,1'-ethylene-2,2'-bipyridinium). acs.orghku.hk The formation of these complexes is driven by a combination of ion-dipole interactions, hydrogen bonding, and π-π stacking interactions. chinesechemsoc.orgrsc.org The electron-rich catechol units of the dithis compound can interact favorably with the electron-poor bipyridinium units of the viologens. chinesechemsoc.org

Studies have demonstrated that DB30C10 can act as a host for these guest molecules, leading to the formation of sid.irpseudorotaxanes. nih.gov The cavity of DB30C10 has a better geometric fit for paraquat than for diquat, which is reflected in the association constants of their respective complexes. acs.org The complexation of paraquat and diquat by derivatives of dithis compound has also been investigated, revealing that modifications to the crown ether can influence the binding strength. nih.govacs.orgacs.org For instance, the introduction of hydroxymethyl groups on the benzene rings can lead to the formation of "supramolecular cryptands" through water bridging, which can enhance the association constant. acs.org

The following table presents association constants (Kₐ) for the complexation of paraquat and diquat with dithis compound derivatives.

HostGuestAssociation Constant (Kₐ, M⁻¹)
cis-DB30C10 diolParaquat(Not explicitly stated, but reversible complexation demonstrated)
trans-DB30C10 diolParaquat(Not explicitly stated, but reversible complexation demonstrated)
cis-DB30C10 diolDiquat5.0 x 10⁴
trans-DB30C10 diolDiquat3.3 x 10⁴

Note: The data is based on studies of cis- and trans-dithis compound diols. acs.org

Interaction with Viologen Derivatives (Paraquat, Diquat)

Investigation of Charge-Transfer Interactions

Charge-transfer interactions are a significant driving force in the formation of complexes involving DB30C10. These interactions occur between the electron-rich catechol units of the crown ether and electron-deficient guest molecules.

Spectrophotometric studies have revealed the presence of charge-transfer absorption bands when DB30C10 is mixed with certain guest molecules. For instance, with the diquat dication, a charge-transfer band appears around 400 nm in acetonitrile. rsc.org This phenomenon is attributed to the intermolecular π-π stacking between the electron-rich aromatic rings of the crown ether and the electron-deficient bipyridinium system of the diquat. rsc.orglookchem.com The geometrical overlap of these aromatic units is a primary stabilizing factor in the complexation. siesascs.edu.in

Similar charge-transfer interactions have been observed in complexes with other electron acceptors. Studies using various acceptors like C60, C70, o-chloranil, p-chloranil, 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), and pyromellitic diimide (PMD) in a carbon tetrachloride medium have shown charge-transfer absorption bands in the 360–900 nm range. nih.gov

A notable example of charge-transfer stabilization is the 1:1 adduct formed between DB30C10 and [Pt(bpy)(NH₃)₂]²⁺. chinesechemsoc.org In this complex, in addition to hydrogen bonding, there are significant [π···π] stacking interactions between the catechol rings of the DB30C10 and the π-electron-poor 2,2′-bipyridine ligand of the platinum substrate. chinesechemsoc.org These interactions are crucial for the stability of the complex in both solid and solution states. chinesechemsoc.orghku.hk

Table 1: Observed Charge-Transfer (CT) Bands in Dithis compound Complexes

Guest Molecule Solvent CT Band (λmax) Reference
Diquat dication Acetonitrile ~400 nm rsc.org
Various electron acceptors* Carbon Tetrachloride 360-900 nm nih.gov
[Pt(bpy)(NH₃)₂]²⁺ - - chinesechemsoc.orghku.hk

*Acceptors include C60, C70, o-chloranil, p-chloranil, DDQ, and PMD.

Complexation with Tropylium (B1234903) Ions

DB30C10 and its derivatives form complexes with tropylium ions, which are electron-deficient aromatic carbenium ions. The stability of these complexes is influenced by factors such as π-π stacking and cation-π interactions. mdpi.com The interaction between benzene-substituted crown ethers and tropylium ions has been studied using ¹H NMR and UV/Vis spectroscopy. scispace.com

The complexation of DB30C10 with tropylium tetrafluoroborate (B81430) has been observed to involve cooperative non-covalent intermolecular forces. mdpi.com The presence of an electron-withdrawing group on the tropylium ion can enhance the stability of the complex by increasing the acceptor ability of the tropylium ring. scispace.com

Stoichiometry and Structural Aspects of Complexes

The stoichiometry and structural arrangement of complexes formed by DB30C10 are diverse and depend on the nature of the guest molecule.

Formation of 1:1 and 1:2 Host-Guest Complexes

DB30C10 is known to form both 1:1 and 1:2 host-guest complexes. The formation of a stable 1:1 complex with the diquat dication has been confirmed through spectrophotometric investigations and X-ray crystallography. rsc.org The stability of this 1:1 complex in acetone solution was found to be the highest among a series of dibenzo-3n-crown-n ethers, with an association constant (Ka) of 17,500 M⁻¹. rsc.org

Conductometric studies have also demonstrated the formation of 1:1 complexes between DB30C10 and various metal ions, including Tl⁺, Rb⁺, K⁺, Ag⁺, Cs⁺, Na⁺, and Li⁺, in several organic solvents. researchgate.netmuk.ac.ir The stability of these complexes generally follows the order Tl⁺ > Rb⁺ ≈ K⁺ > Ag⁺ > Cs⁺ > Na⁺ > Li⁺. researchgate.netmuk.ac.ir

Furthermore, a triptycene-derived macrotricyclic host incorporating two DB30C10 units has been shown to form stable 1:2 complexes with paraquat derivatives. acs.orgnih.gov These complexes are stable in both solution and the solid state, highlighting the versatility of the DB30C10 framework in constructing higher-order supramolecular structures. acs.orgnih.gov

Table 2: Association Constants (Ka) for 1:1 Complexes of Dithis compound

Guest Ion/Molecule Solvent Ka (M⁻¹) Reference
Diquat dication Acetone 17,500 rsc.org
Tl⁺ Nitromethane - researchgate.net
Rb⁺ Nitromethane - researchgate.net
K⁺ Nitromethane - researchgate.net
Ag⁺ Nitromethane - researchgate.net
Cs⁺ Nitromethane - researchgate.net
Na⁺ Nitromethane - researchgate.net
Li⁺ Nitromethane - researchgate.net

Supramolecular Cryptand Formation

DB30C10 derivatives can participate in the formation of supramolecular cryptands, which are more complex, cage-like structures. In the crystal structure of a complex between a cis-dithis compound diol and diquat, the two hydroxymethyl groups of the crown ether are bridged by a water molecule. acs.org This "water bridge" effectively creates a "supramolecular cryptand" structure. acs.org This formation has been shown to increase the association constant of the complex. acs.org Cryptands based on DB30C10 have been synthesized and their host-guest properties with organic guests have been investigated for applications in stimuli-responsive systems and mechanically interlocked molecules. acs.org

Structural Elucidation and Conformational Analysis of Dibenzo 30 Crown 10 and Its Complexes

Spectroscopic Characterization Methodologies

A range of spectroscopic methods are employed to probe the intricate structural details of DB30C10 and its complexes. These techniques allow for the elucidation of solution-state structures, conformational changes upon complexation, and the dynamics of these interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for studying the structure and behavior of DB30C10 in solution. Various NMR methodologies provide complementary information, from mapping solution structures to monitoring dynamic processes.

¹H NMR for Solution Structures and Complexation Monitoring

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for investigating the solution structures of dibenzo-30-crown-10 (B100617) (DB30C10) and monitoring its complexation with guest molecules. Changes in the chemical shifts of the protons on the crown ether provide direct evidence of host-guest interactions.

For instance, the complexation of DB30C10 derivatives with guests like paraquat (B189505) and diquat (B7796111) has been extensively studied using ¹H NMR. acs.orgnih.gov These studies demonstrate that the formation of stable 1:1 complexes in solution can be observed through significant changes in the proton NMR spectra. rsc.org The addition of competing species, such as potassium hexafluorophosphate (B91526) (KPF₆), can lead to the dissociation of these complexes, a process that is readily monitored by ¹H NMR. acs.orgnih.gov This reversible control over complexation highlights the dynamic nature of these systems. acs.orgnih.gov

Furthermore, ¹H NMR has been instrumental in characterizing rotaxanes, which are mechanically interlocked molecules, formed from DB30C10 and viologen derivatives. nih.gov The distinct ¹H NMR spectra of the resulting researchgate.netrotaxanes and psu.edurotaxanes confirm the formation of these unique structures. nih.gov In studies involving more complex systems, such as bis(zinc porphyrin) tweezers linked by a dibenzodiaza-30-crown-10 unit, concentration-dependent ¹H NMR shifts have been used to infer intermolecular interactions and aggregation. psu.edu

The following table summarizes representative ¹H NMR data for a DB30C10 derivative, illustrating the typical chemical shift ranges for the different types of protons in the molecule.

Proton Type Chemical Shift (ppm)
Aromatic (Ar-H)6.8 - 7.2
Methylene (O-CH₂-CH₂-O)3.6 - 4.2

This table presents generalized data and actual chemical shifts can vary depending on the solvent, concentration, and specific derivative of DB30C10.

¹³C NMR for Conformational Changes and Structural Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a vital tool for elucidating the structure and conformational changes of dithis compound (DB30C10) and its complexes. While the ¹³C NMR spectrum of the uncomplexed DB30C10 is relatively straightforward, significant changes are observed upon complexation, indicating substantial structural reorganization. ijsr.in

Studies have shown that while the ¹H NMR and ¹³C NMR spectra of uncomplexed DB30C10 are quite similar, complexation with ions like potassium (K⁺) results in markedly different ¹³C NMR spectra. ijsr.in This suggests a significant alteration of the crown ether's conformation to accommodate the guest ion. ijsr.in The chemical shifts in ¹³C NMR are particularly sensitive to conformational changes within the molecule. ijsr.in

The following table provides an example of ¹³C NMR chemical shifts for a DB30C10 derivative, highlighting the different carbon environments within the molecule.

Carbon Type Chemical Shift (ppm)
Aromatic (Ar-C)110 - 150
Methylene (O-CH₂-CH₂-O)65 - 75

Note: The presented chemical shift values are approximate and can be influenced by factors such as the solvent and the specific molecular structure.

Multinuclear NMR (e.g., ⁷Li, ²³Na, ¹³³Cs) for Metal Ion Interactions

Multinuclear NMR spectroscopy is a powerful technique for directly probing the interactions between dithis compound (DB30C10) and various metal ions. By observing the NMR signals of nuclei such as ⁷Li, ²³Na, and ¹³³Cs, researchers can gain detailed insights into the complexation process, including stoichiometry and thermodynamics. dtic.miliupac.org The chemical shifts of these alkali metal nuclei are highly sensitive to their immediate chemical environment, making them excellent probes for studying ion-ligand interactions. iupac.org

Studies utilizing ²³Na and ¹³³Cs NMR have been conducted to investigate the complexation of sodium, potassium, and cesium ions with DB30C10 in various nonaqueous solvents. researchgate.net These experiments have revealed that potassium and cesium ions typically form 1:1 complexes with the crown ether. researchgate.net In the case of cesium ion complexation, ¹³³Cs NMR has been used to study the exchange kinetics in different solvents, providing information on the mechanisms of complex formation and dissociation. researchgate.net Thermodynamic parameters for the complexation of Cs⁺ with DB30C10 have also been determined from these studies, showing that the complexation is generally enthalpy-driven but entropically unfavorable. iupac.org

The following table presents representative data on the complexation of various alkali metal ions with DB30C10, as studied by multinuclear NMR.

Nucleus Metal Ion Solvent Observed Complex Stoichiometry (Metal:Ligand)
²³NaNa⁺Nitromethane (B149229), Acetonitrile (B52724), Acetone (B3395972), Methanol (B129727), Pyridine-
¹³³CsCs⁺Nitromethane, Acetonitrile, Propylene Carbonate, Methanol1:1
-K⁺Nitromethane, Acetonitrile, Acetone, Methanol, Pyridine1:1

This table is a summary of findings from various multinuclear NMR studies. The absence of data for Na⁺ indicates that specific stoichiometry was not explicitly mentioned in the provided search results.

Variable-Temperature NMR and NOESY Studies for Dynamic Processes

Variable-temperature (VT) NMR and Nuclear Overhauser Effect Spectroscopy (NOESY) are powerful techniques for investigating the dynamic processes and conformational changes in dithis compound (DB30C10) and its complexes. acs.org VT-NMR allows for the study of molecular motions that occur on the NMR timescale by observing changes in the NMR spectrum as a function of temperature. numberanalytics.com This can provide information on processes such as conformational exchange and the kinetics of complexation. numberanalytics.com

For example, variable-temperature NMR studies have been used to probe the dynamic processes occurring in the Cs⁺-dithis compound complex, revealing a "wrap-around" structure. rsc.org By analyzing the changes in the NMR spectra at different temperatures, researchers can gain insights into the flexibility of the crown ether and the stability of its complexes.

NOESY, on the other hand, provides information about the spatial proximity of protons within a molecule. This is particularly useful for determining the three-dimensional structure of molecules in solution and for studying the conformational changes that occur upon complexation. acs.org In the context of DB30C10, NOESY can be used to identify which parts of the crown ether are in close contact with a guest molecule, thereby helping to elucidate the binding mode.

While the provided search results mention the application of these techniques to crown ethers, specific detailed data tables for dithis compound are not available. However, the principles of these methods are well-established in the study of host-guest chemistry.

Mass Spectrometry (MS) for Stoichiometry and Gas Phase Complexes

Mass spectrometry (MS) is an indispensable tool for determining the stoichiometry of dithis compound (DB30C10) complexes and for studying their behavior in the gas phase. Soft ionization techniques, such as electrospray ionization (ESI), are particularly well-suited for this purpose as they allow for the transfer of non-covalent complexes from solution to the gas phase with minimal fragmentation. csic.es

ESI-MS has been successfully employed to confirm the formation of 1:1 complexes between DB30C10 derivatives and guest molecules like paraquat and diquat. acs.orgnih.gov It has also been used to characterize more complex structures, such as rotaxanes formed from DB30C10 and viologens, by providing accurate mass measurements of the interlocked molecules. nih.gov

Furthermore, ESI-MS is a powerful technique for studying the molecular recognition of peptides. For example, it has been used to detect the gas-phase adduct of a peptide with DB30C10. researchgate.net In studies involving the differentiation of peptide epimers, ion mobility mass spectrometry (IM-MS), a technique that separates ions based on their size and shape as well as their mass-to-charge ratio, has been used to examine stable associates of peptides with DB30C10. scispace.com

The following table provides examples of complexes containing DB30C10 that have been characterized by mass spectrometry, along with their observed stoichiometry.

Guest Molecule Ionization Method Observed Stoichiometry (Host:Guest)
ParaquatESI1:1
DiquatESI1:1
Viologen (in rotaxane)HRMS1:1 and 1:2
Arginine-containing peptideESI1:1
Tri- and tetrapeptidesESI-IM-MS1:1

This table summarizes findings from various mass spectrometry studies on DB30C10 and its derivatives.

UV-Vis Spectroscopy for Complexation and Charge Transfer

UV-Vis spectroscopy is a powerful tool for investigating the formation of complexes involving dithis compound, particularly those exhibiting charge-transfer phenomena. When DB30C10 interacts with suitable electron-acceptor guests, new absorption bands can appear in the visible region of the spectrum, providing evidence of complex formation and allowing for the quantification of binding affinities.

A notable example is the complexation between DB30C10 and the diquat dication. Spectrophotometric studies of mixtures of DB30C10 and diquat bis(hexafluorophosphate) in acetonitrile show the emergence of charge-transfer absorption bands at approximately 400 nm. rsc.org This absorption is attributed to an intermolecular π-π charge transfer from the electron-rich catechol units of the crown ether to the electron-deficient bipyridinium system of the diquat guest. rsc.orglookchem.com The formation of these complexes is a key aspect of its use in creating supramolecular structures like rotaxanes. lookchem.com

Quantitative analysis of these charge-transfer bands enables the determination of the stoichiometry and stability of the complexes in solution. For the diquat complex with DB30C10, a 1:1 stoichiometry was confirmed, and the association constant (Ka) was determined to be 17,500 M-1, indicating a highly stable complex. rsc.org This stability is significantly higher than that observed for other dibenzo-3n-crown-n ethers with different cavity sizes, underscoring the excellent fit of DB30C10 for the diquat guest. rsc.org Similar UV-Vis studies have been conducted on the complexation of cis- and trans-DB30C10 diol derivatives with both paraquat and diquat. researchgate.netacs.orgnih.gov These investigations revealed that complexes with diquat have much higher association constants than those with paraquat, suggesting a better geometric fit within the DB30C10 cavity for the diquat guest. acs.orgnih.gov

Table 1: Association Constants (Ka) for Dibenzo-3n-crown-n Ether Complexes with Diquat

Crown EthernKa (M-1)
Dibenzo-27-crown-99410
Dithis compound 10 17,500
Dibenzo-33-crown-111110,800
Dibenzo-36-crown-12122,000
Data sourced from spectrophotometric investigations in acetonitrile. rsc.org

Infrared (IR) Spectroscopy for Functional Group and Structural Analysis

Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is instrumental in confirming the functional groups present in dithis compound and analyzing the structural changes that occur upon complexation or immobilization. The technique is used to verify the successful synthesis of DB30C10-containing materials and to probe the interactions between the crown ether and its guest or support matrix. semanticscholar.orgmdpi.comnih.gov

The IR spectrum of DB30C10 is characterized by absorption bands corresponding to its fundamental structural units: the aromatic C-H and C=C stretching vibrations of the benzo groups, the aliphatic C-H stretching of the ethylene (B1197577) bridges, and the prominent C-O-C stretching vibrations of the polyether linkages. semanticscholar.orgnih.gov

When DB30C10 is used to functionalize a substrate, such as chitosan (B1678972) or an Amberlite resin, FT-IR spectroscopy provides clear evidence of its incorporation. semanticscholar.orgmdpi.comnih.gov For instance, in the preparation of an adsorbent material, the FT-IR spectrum of chitosan doped with DB30C10 shows the characteristic peaks of both the chitosan biopolymer and the crown ether. semanticscholar.orgnih.gov Similarly, the functionalization of Amberlite XAD7 resin with DB30C10 was confirmed by FT-IR analysis. mdpi.com The technique is also applied to characterize complex supramolecular structures where DB30C10 acts as a host molecule. researchgate.net Studies on charge-transfer complexes, such as with iodine, also employ FT-IR alongside UV-Vis spectroscopy to characterize the interaction.

Time-Resolved Laser-Induced Fluorescence Spectroscopy (TRLFS)

Time-Resolved Laser-Induced Fluorescence Spectroscopy (TRLFS) is an advanced spectroscopic method used to study the dynamic properties of fluorescent molecules. edinst.comresearchgate.net The technique involves exciting a sample with a short laser pulse and measuring the resulting fluorescence emission as a function of time. edinst.com This provides valuable information on the lifetimes of excited states and the kinetics of processes such as energy transfer, charge transfer, and conformational changes. edinst.comresearchgate.net

While there are no specific TRLFS studies focused solely on dithis compound found in the provided search results, the technique holds significant potential for investigating its complexes. For DB30C10 complexes that are fluorescent, TRLFS could be used to:

Determine the fluorescence lifetimes of the complexed and uncomplexed states.

Investigate the kinetics of cation binding and release.

Probe the dynamics of the charge-transfer state in complexes like the one formed with diquat.

Study the influence of the solvent environment on the excited-state properties of the crown ether and its complexes.

TRLFS systems typically use tunable, pulsed lasers for excitation and sophisticated detectors like streak cameras or intensified CCD (ICCD) cameras to capture the time-resolved emission. edinst.comresearchgate.nethzdr.de The high sensitivity and temporal resolution (often in the nanosecond or picosecond range) of TRLFS make it a suitable technique for exploring the intricate photophysical processes in supramolecular systems involving DB30C10. researchgate.netnist.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of molecules in the solid state. It has been extensively applied to dithis compound and its complexes, providing precise information on bond lengths, bond angles, coordination geometries, and the conformational arrangement of the macrocyclic ring. researchgate.netrsc.orgtandfonline.compsu.edursc.orgosti.gov

Crystal structures have been determined for DB30C10 complexed with a variety of guests, including alkali metal cations (Na⁺, K⁺), alkaline earth cations (Ba²⁺), post-transition metal cations, lanthanides (Sm²⁺), actinides (Ra²⁺), and organic dications like diquat. rsc.orgresearchgate.netrsc.orgosti.govchemrxiv.org These studies reveal that the large, flexible DB30C10 macrocycle is a versatile host capable of adopting different conformations to encapsulate guest species of varying sizes and charges. researchgate.netosti.govchemrxiv.org

For example, the crystal structure of a complex with two sodium isothiocyanate molecules showed that the DB30C10 ligand wraps around both sodium cations. rsc.org In its complex with the diquat dication, the crown ether envelops the guest, leading to a threaded structure stabilized by multiple non-covalent interactions. rsc.orghku.hk The structural analysis of a complex with radium revealed an 11-coordinate arrangement, a finding that highlights the unique coordination chemistry of this heavy element. osti.govchemrxiv.orgosti.gov

Analysis of Coordination Geometries and Bonding in Complexes

Potassium (K⁺) Complex : In the [K(DB30C10)]⁺ complex, the potassium ion is coordinated to all ten oxygen atoms of the crown ether ligand. researchgate.nettandfonline.com The K-O bond distances range from 2.859(3) to 2.930(3) Å, demonstrating a snug fit of the cation within the folded macrocycle. researchgate.nettandfonline.com

Ammonium (B1175870) (NH₄⁺) Complex : The ammonium cation is completely enclosed by the DB30C10 ligand, forming seven N-H···O hydrogen bonds with the ether oxygen atoms, which stabilizes the structure. researchgate.nettandfonline.com

Sodium (Na⁺) Complex : DB30C10 can complex two sodium cations simultaneously. In the complex with sodium isothiocyanate, each Na⁺ ion is coordinated to several ether oxygens and a nitrogen atom from the isothiocyanate anion. rsc.org Two of the ether oxygens bridge the two sodium cations, which are separated by 3.94 Å. rsc.org The coordination geometry around each sodium ion is approximately a pentagonal bipyramid. rsc.org

Diquat Dication Complex : The 1:1 complex with diquat is stabilized by a combination of forces. rsc.orghku.hk In addition to the π-π charge-transfer interaction between the aromatic rings of the host and guest, there are favorable electrostatic interactions between the ether oxygen atoms and the nitrogen atoms of the guest, as well as weak C-H···O hydrogen bonds. rsc.orgrsc.org

Barium (Ba²⁺) and Radium (Ra²⁺) Complexes : The Ba²⁺ ion is coordinated by all ten ether oxygen atoms in a distinctive folded, "Pac-Man" configuration. osti.govchemrxiv.org In contrast, under identical conditions, the larger Ra²⁺ ion forms an 11-coordinate complex, incorporating a water molecule into its primary coordination sphere in addition to the ten crown ether oxygens. chemrxiv.orgchemrxiv.orgosti.gov This structural difference underscores that Ba²⁺ is not always a perfect surrogate for Ra²⁺ in coordination chemistry. osti.gov

Table 2: Selected Coordination Geometries of Dithis compound Complexes

Guest IonCoordination No.Key Bonding InteractionsConformationRef.
K⁺10K-O electrostaticFolded/Encapsulated researchgate.net, tandfonline.com
NH₄⁺7N-H···O hydrogen bondsEncapsulated researchgate.net, tandfonline.com
Ba²⁺10Ba-O electrostatic"Pac-Man" osti.gov, chemrxiv.org
Ra²⁺11Ra-O electrostatic (10), Ra-OH₂ (1)Water-adducted chemrxiv.org, osti.gov
Diquat-π-π charge transfer, C-H···O H-bondsThreaded/Folded rsc.org, rsc.org

Conformational Analysis of the Macrocyclic Ring in the Solid State

The conformation of the dithis compound macrocycle is highly flexible and adapts significantly upon complexation. The uncomplexed, or free, ligand has a relatively open conformation, but it folds and wraps around guest cations to maximize coordination and stabilizing interactions. researchgate.net

In complexes with guests like potassium or diquat, the macrocycle adopts a three-dimensional, folded structure to create a binding cavity. rsc.orgresearchgate.net The solid-state structure of the Ba²⁺ complex is described as a "Pac-Man" configuration, where the crown ether folds over onto itself to encompass the metal ion, a conformation further stabilized by π-π stacking of the two benzo groups. osti.govchemrxiv.org A similar folded conformation was observed for a Sm²⁺ complex. researchgate.net

Detailed analysis of the crystal structures reveals that the O–C–C–O and C–O–C–C torsion angles within the polyether chain often deviate significantly from their ideal gauche and anti (or trans) geometries, respectively. psu.edu These distortions are necessary to achieve the specific folded conformation required to bind a particular guest, demonstrating the conformational adaptability of the large ring. The conformation of the free ligand is different from that of the complexed form; for example, four C-C-O-C angles change from trans in the free molecule to gauche in its potassium iodide complex. researchgate.net

Advanced Computational and Theoretical Investigations

Computational chemistry provides powerful tools for understanding the conformational behavior and binding energetics of dithis compound at an atomic level. Molecular dynamics (MD) simulations and quantum mechanical calculations complement experimental findings by providing insights into dynamic processes and interaction energies that can be difficult to measure directly.

MD simulations have been performed to investigate the complexation of DB30C10 with divalent lanthanide ions (Sm²⁺ and Eu²⁺) and halide salts in tetrahydrofuran (B95107) (THF). researchgate.netnih.gov These studies, using the AMOEBA polarizable force field, revealed significant conformational fluctuations of the crown ether that were dependent on the specific ions present. researchgate.netnih.gov For some systems, a multi-stage folding mechanism was observed, where the molecule transitions from an unfolded to a partly folded and finally to a completely folded state around the guest. researchgate.netnih.gov

Theoretical calculations of Gibbs binding free energies (ΔG) have been used to quantify and compare the stability of different complexes. researchgate.netnih.gov For instance, calculations showed that DB30C10 is a more favorable complexant for SmI₂ than dicyclohexano-18-crown-6 (B99776). researchgate.net Other studies have used molecular mechanics and dynamics to probe the cation selectivity of DB30C10. d-nb.info Density functional theory (DFT) combined with continuum solvation models (like CPCM) has been successfully used to calculate the bond dissociation free energies of alkali metal cation complexes with related dibenzo-crown ethers, revealing the crucial role of solvation and non-electrostatic interactions in determining binding selectivity in solution. d-nb.info These computational approaches are essential for rationalizing the binding behavior of DB30C10 and guiding the design of new supramolecular systems.

Density Functional Theory (DFT) Studies on Binding Energies and Geometries

Density Functional Theory (DFT) has been a important tool in understanding the intrinsic binding affinities and geometries of crown ether complexes. For instance, studies on the related dibenzo-18-crown-6 (B77160) have shown that DFT calculations, specifically at the B3LYP/6-31+G(d) level, can accurately predict the lowest energy structures of its complexes with alkali metal cations. d-nb.infonih.gov These studies highlight that in the gas phase, smaller cations like Li+ or Na+ can exhibit stronger intrinsic binding affinity than larger cations such as K+, a finding that contrasts with solution-phase behavior where solvation effects become dominant. nih.gov

DFT calculations are crucial for optimizing the geometries of the uncomplexed crown ether and its cation complexes. asianpubs.org These optimized geometries provide foundational information on parameters like bond lengths, bond angles, and dihedral angles, which are essential for understanding the selectivity of the crown ether for different cations. asianpubs.org The choice of the functional and basis set, such as B3LYP with a 6-31G* or higher basis set, is critical for obtaining accurate results for both geometry optimization and subsequent energy calculations. d-nb.infonih.govasianpubs.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvation Effects

Molecular Dynamics (MD) simulations offer a dynamic perspective on the conformational flexibility of DB30C10 and the influence of the solvent environment. MD simulations have been instrumental in studying the complexation of DB30C10 with various ions, including lanthanides like Sm2+ and Eu2+, in solvents such as tetrahydrofuran (THF). nih.govresearchgate.net These simulations reveal that the conformational fluctuations of DB30C10 are significant and depend on the specific lanthanide and halide salts present. nih.govresearchgate.net

For example, in the presence of chloride and bromide ions, DB30C10 did not show significant conformational changes over a 200 ns simulation time. nih.govresearchgate.net However, with iodide ions, the crown ether exhibited distinct conformational changes, including a three-stage folding process when complexed with SmI2, moving from an unfolded to a partially folded, and finally to a completely folded state. nih.gov The simulations often employ force fields like AMOEBA (Atomic Multipole Optimized Energetics for Biomolecular Simulation) to accurately model the complex interactions. nih.govresearchgate.net The process typically involves heating the system to room temperature, equilibrating it under NPT (isothermal-isobaric) ensemble conditions, and then running a production simulation for data analysis. nih.govcnislab.com

Semi-Empirical Calculations for Electronic Properties and Molecular Orbitals

While comprehensive semi-empirical studies specifically on Dithis compound are not extensively detailed in the provided context, the principles of such calculations are well-established in the study of crown ethers. Semi-empirical methods provide a computationally less intensive alternative to ab initio methods for exploring electronic properties. These calculations can yield valuable information about the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap. asianpubs.org The HOMO-LUMO gap is a key parameter in determining the chemical reactivity and kinetic stability of the molecule. For related crown ether systems, these calculations have been used to understand the electronic structure and its influence on cation selectivity. asianpubs.org

Free Energy Calculations of Complexation Processes

The thermodynamics of complexation are quantified through free energy calculations, which provide a measure of the stability of the crown ether-cation complexes. For DB30C10, Gibbs binding free energies have been calculated for its complexes with SmBr2 and EuBr2, showing nearly identical values for both lanthanides, with the samarium complex being slightly more favorable. nih.govresearchgate.net

A notable finding is the comparison of the binding free energy of the folded SmI2-DB30C10 complex with that of SmI2 complexed with dicyclohexano-18-crown-6 (DCH18C6). The DB30C10 complex, which can utilize all ten of its oxygen atoms to bind the Sm2+ ion, exhibits a more favorable binding free energy of -22.95 kcal/mol compared to -19.97 kcal/mol for the DCH18C6 complex, which only uses six oxygen atoms for binding. acs.org These calculations often involve thermodynamic integration methods and require significant computational resources, including long simulation times and multiple intermediate steps. cnislab.com

Quantitative Structure-Property Relationship (QSPR) Studies on Binding Constants

Quantitative Structure-Property Relationship (QSPR) studies aim to correlate the structural features of molecules with their physicochemical properties, such as binding constants. While specific QSPR studies focused solely on Dithis compound are not detailed in the provided results, research on other crown ethers demonstrates the utility of this approach. For instance, a Monte Carlo simulation study was used for a QSPR analysis of the solvent effect on the selectivity of 18-crown-6 (B118740) for Gd3+ and Yb3+ ions. cnislab.com These models can be powerful predictive tools in the design of new host molecules with enhanced selectivity for specific guest ions.

Advanced Research Applications of Dibenzo 30 Crown 10 in Chemical Science

Applications in Separation Science and Technology

The selective ion-binding properties of dibenzo-30-crown-10 (B100617) make it a valuable tool in separation science. chemimpex.com Its ability to form stable complexes with certain metal ions allows for their selective removal and concentration from complex mixtures, a crucial aspect of many industrial and analytical processes.

Selective Ion Separation and Extraction Processes

Dithis compound's large cavity size makes it particularly suitable for complexing with large cations. This property has been exploited in various ion separation and extraction processes, enhancing the efficiency of metal ion recovery and purification. chemimpex.com

The selective complexation of DB30C10 with specific metal ions has been instrumental in their recovery and pre-concentration from various solutions.

Platinum: A novel adsorbent material for platinum recovery from wastewater and waste solutions has been developed by immobilizing dithis compound on Amberlite XAD7 resin. mdpi.com This method demonstrates the practical application of DB30C10 in environmental remediation and resource recovery. The adsorption capacity of this material for Pt(IV) was found to increase with the initial platinum concentration, reaching a maximum of 12.3 mg/g. mdpi.com

Rubidium and Cesium: The separation of rubidium and cesium is a significant challenge due to their similar chemical properties. Solvent extraction methods utilizing phenolic derivatives have been shown to be effective, and the presence of other alkali metals can influence the extraction efficiency. mdpi.com While not directly focused on DB30C10, this highlights the importance of selective extractants in separating these closely related elements.

Strontium: A potentiometric strontium(II) ion-selective electrode has been developed using dithis compound as the ionophore. researchgate.net The electrode's sensitivity and selectivity towards strontium ions are significantly influenced by the membrane composition. The "wrap around" complex formed between DB30C10 and the Sr2+ ion is a key factor in the electrode's enhanced selectivity. researchgate.net This sensor has been successfully used for the direct determination of strontium in synthetic water samples. researchgate.net

Ruthenium: A new adsorbent material for ruthenium recovery has been created by modifying the surface of chitosan (B1678972) with dithis compound. researchgate.net This material exhibited a good adsorption capacity for Ru(III) ions. researchgate.net

Table 1: Adsorption Capacities for Metal Ion Recovery using Dithis compound Based Materials

Metal Ion Adsorbent Material Maximum Adsorption Capacity Reference
Platinum(IV) DB30C10 immobilized on Amberlite XAD7 12.3 mg/g mdpi.com
Ruthenium(III) DB30C10 doped Chitosan 52 mg/g researchgate.net
Palladium(II) DB30C10 impregnated MgSiO3 35.68 mg/g mdpi.com

Dithis compound has been identified as an efficient complexant for the separation of rare earth elements, a critical process in mining and refining. researchgate.netnih.gov Its effectiveness is based on the size-selective binding of cations. researchgate.netnih.govresearchgate.net Molecular dynamics simulations have been employed to understand the complexation of DB30C10 with lanthanide ions like Samarium (Sm²⁺) and Europium (Eu²⁺) in the presence of different halide salts. researchgate.netnih.gov These studies revealed that the conformational changes of the DB30C10 molecule are dependent on the specific lanthanide and halide ions involved. researchgate.netnih.gov For instance, in the presence of iodide ions, DB30C10 undergoes significant conformational changes, folding around the metal ion. researchgate.netnih.gov

Interestingly, while DB30C10 is a strong complexant, its extraction efficiency can vary. For example, in the solvent extraction of Lanthanum(III) from a picrate (B76445) medium, DB30C10 was found to be a poor extractant compared to crown ethers with smaller cavities like dibenzo-24-crown-8. rsc.org This underscores the nuanced nature of host-guest chemistry, where a perfect size match is not the only determinant of extraction efficiency.

Recovery and Pre-concentration of Specific Metal Ions (e.g., Platinum, Rubidium, Strontium, Cesium)

Membrane Engineering for Molecular Separations

The unique ion-binding capabilities of dithis compound have led to its incorporation into various membrane systems for molecular separations. These engineered membranes offer a highly selective and efficient means of transporting specific ions across a barrier.

The integration of crown ethers into polymeric membranes is a promising area of research for creating materials with tailored separation properties. While specific research on dithis compound in this context is emerging, related studies on other crown ethers provide valuable insights. For instance, polymers containing dibenzo-18-crown-6 (B77160) have been used to create porous membranes for the adsorptive separation of cesium ions. researchgate.net The development of Tröger's Base-linked dibenzo-crown ether polymers for gas separation membranes also highlights the versatility of these macrocycles in membrane design. ua.edu These studies pave the way for the future development of DB30C10-based polymeric membranes for specific ion separations.

Dithis compound and other crown ethers are utilized in liquid membrane systems to facilitate the selective transport of ions. acs.org In these systems, the crown ether acts as a carrier, complexing with the target ion on one side of the membrane, transporting it across the organic phase, and releasing it on the other side. The efficiency and selectivity of this transport are influenced by several factors, including the stability of the cation-macrocycle complex and the composition of the membrane and aqueous phases. researchgate.net

For example, a strontium-selective sensor was developed based on a liquid membrane containing dithis compound. researchgate.net The sensor's response was dependent on the concentration of the ionophore (DB30C10), the plasticizer, and an anionic additive. researchgate.net The optimal formulation resulted in a sensor with a Nernstian response to strontium ions and a rapid response time. researchgate.net

Development of Crown Ether-Based Polymeric Membranes

Supramolecular Systems and Advanced Materials Design

The unique molecular architecture of dithis compound (DB30C10), characterized by its large, flexible cavity and multiple oxygen donor atoms, makes it a valuable component in the design of complex supramolecular systems and advanced materials. Its ability to form stable host-guest complexes with specific guest molecules is a cornerstone of its application in this field.

Construction of Supramolecular Polymers through Host-Guest Interactions

The principle of host-guest chemistry, where a host molecule (like DB30C10) non-covalently binds to a guest molecule, is a powerful tool for the bottom-up construction of supramolecular polymers. These polymers, held together by reversible interactions, can exhibit dynamic and responsive properties not typically found in their covalently-linked counterparts.

Researchers have successfully synthesized novel, linear, high-molecular-weight, and film-forming polymers by incorporating DB30C10 units into the main chain. In one approach, DB30C10 was reacted with various aliphatic dicarboxylic acids (such as sebacic acid, 1,12-dodecanedicarboxylic acid, and 1,16-hexadecanedioic acid) through aromatic electrophilic substitution. unifr.ch The resulting polyketones were then quantitatively reduced to yield polymers with flexible aliphatic spacers separating the crown ether units. unifr.ch These materials are soluble in common organic solvents and can be cast into transparent films. unifr.ch

A notable example of supramolecular polymer construction involves the molecular recognition between DB30C10 and paraquat (B189505) derivatives. researchgate.net This interaction is highly specific and leads to the formation of a linear supramolecular polymer. The process is reversible; the polymer can be disassembled into its monomeric components by the addition of potassium ions (K+), which compete for the crown ether cavity, and subsequently reassembled by the addition of a potassium ion scavenger like dibenzo-18-crown-6 (DB18C6). researchgate.net This reversibility is a key feature of stimuli-responsive materials.

Polymer System Monomers Key Interactions Resulting Properties
Main-Chain Poly(crown ether)sDithis compound and various aliphatic dicarboxylic acidsAromatic electrophilic substitution followed by reductionLinear, soluble, high-molecular-weight, film-forming polymers unifr.ch
Supramolecular PolymerDithis compound and a paraquat-based guestHost-guest recognitionReversible formation of a linear polymer, responsive to K+ ions researchgate.net

Design and Synthesis of Mechanically Interlocked Molecules (e.g., Rotaxanes, Pseudorotaxanes)

Mechanically interlocked molecules (MIMs), such as rotaxanes and catenanes, are architectures where molecules are linked topologically without a covalent bond. Dithis compound serves as an effective "wheel" component for threading onto molecular "axles" to form these structures.

The formation of acs.orgrotaxanes and lookchem.comrotaxanes has been demonstrated using DB30C10 as the macrocyclic component. acs.orgnih.gov For instance, several rotaxanes have been synthesized based on the binding motif between DB30C10 and viologen derivatives. acs.orgnih.gov These were the first reported instances of rotaxanes formed from this specific pair, and their structures were confirmed by NMR spectroscopy, mass spectrometry, and in one case, X-ray crystallography. acs.orgnih.gov

Another versatile approach involves the use of bis(benzimidazolium) axles. rsc.orgrsc.org The condensation of an aldehyde-appended benzimidazolium cation with a 1,2-benzenediamine in the presence of DB30C10 leads to the efficient synthesis of acs.orgrotaxane molecular shuttles. rsc.orgrsc.org While the yields are generally excellent for smaller crown ethers, the weaker interaction between the larger DB30C10 and the axle results in lower, yet successful, yields. rsc.org The formation of these complexes is driven by a combination of hydrogen bonding between the benzimidazolium NH groups and the ether oxygen atoms of the crown, as well as π-π stacking interactions. rsc.org

The geometry of the resulting complex is crucial. DB30C10 can adopt a "taco" or "clam shell" conformation when threaded onto certain axles, which is a key feature for creating pseudorotaxane-like geometries essential for the construction of mechanically interlocked systems. acs.orgacs.org

Interlocked Molecule Type Components Key Findings
acs.orgRotaxane and lookchem.comRotaxaneDithis compound and viologen derivativesFirst demonstration of rotaxane formation from this pair; characterized by NMR, HRMS, and X-ray crystallography. acs.orgnih.gov
acs.orgRotaxane Molecular ShuttleDithis compound and bis(benzimidazolium) axleFacile synthesis via condensation reaction; structure stabilized by hydrogen bonding and π-π stacking. rsc.orgrsc.org
PseudorotaxaneDithis compound and various guests (e.g., diquat (B7796111), paraquat)Forms stable pseudorotaxane complexes, a precursor to true rotaxanes. researchgate.netnobelprize.org

Development of Stimuli-Responsive Host-Guest Systems

A significant advantage of using DB30C10 in supramolecular chemistry is the ability to create systems that respond to external stimuli. acs.orgnih.gov This responsiveness stems from the dynamic and reversible nature of the non-covalent host-guest interactions.

The complexation of DB30C10 derivatives with guests like paraquat and diquat can be controlled by chemical stimuli. researchgate.netacs.org For example, the complex formed between a cis-dithis compound diol and paraquat can be completely dissociated by the addition of two molar equivalents of potassium hexafluorophosphate (B91526) (KPF6). researchgate.netacs.org The potassium ions effectively displace the paraquat guest from the crown ether's cavity. The complex can be reformed by the subsequent addition of dibenzo-18-crown-6, which selectively binds the potassium ions, freeing the DB30C10 to re-associate with the paraquat guest. researchgate.netacs.org

This reversible control is a fundamental principle for the development of molecular switches and other smart materials. By incorporating such responsive units into larger assemblies, materials can be designed to change their properties (e.g., polymer assembly/disassembly, fluorescence) in response to specific chemical inputs. acs.orgnih.govscispace.com

System Stimulus Response Underlying Mechanism
cis-DB30C10 diol / Paraquat complexAddition of KPF₆Dissociation of the host-guest complex researchgate.netacs.orgK⁺ ions bind strongly to the DB30C10 cavity, displacing the paraquat guest. researchgate.netacs.org
Dissociated K⁺[(cis-DB30C10 diol)] and ParaquatAddition of Dibenzo-18-crown-6Reformation of the host-guest complex researchgate.netacs.orgDibenzo-18-crown-6 selectively encapsulates the K⁺ ions, allowing the original complex to reform. researchgate.netacs.org

Role in Catalysis and Reaction Mediation

Beyond its role in constructing supramolecular architectures, dithis compound also functions as a catalyst and mediator in chemical reactions, primarily by facilitating the transport of ions between immiscible phases and mediating electron transfer processes.

Phase-Transfer Catalysis Applications

Phase-transfer catalysis (PTC) is a powerful technique that enables reactions between reactants located in different, immiscible phases (e.g., an aqueous phase and an organic phase). core.ac.ukfzgxjckxxb.com Crown ethers, including DB30C10, are effective phase-transfer catalysts, particularly in solid-liquid systems. fzgxjckxxb.comontosight.ai

Their function relies on their ability to complex with metal cations (like K⁺, Na⁺) from a solid salt. fzgxjckxxb.comjetir.org The crown ether encapsulates the cation, and the resulting complex becomes soluble in the organic phase. jetir.org To maintain charge neutrality, the corresponding anion of the salt is dragged into the organic phase, where it can then react with the organic substrate. unishivaji.ac.in This process circumvents the need for harsh solvents or high temperatures.

Although specific industrial applications detailing the use of DB30C10 are not extensively documented in the provided sources, its properties align with those of highly active crown ether catalysts. fzgxjckxxb.comontosight.ai They are noted for being stable and very active, even under basic conditions and at elevated temperatures. fzgxjckxxb.com The large cavity of DB30C10 makes it particularly suitable for complexing larger alkali metal cations.

Catalyst Type Mechanism of Action Advantages in PTC Relevant Cations for DB30C10
Crown EthersEncapsulate metal cations, making the salt soluble in the organic phase. fzgxjckxxb.comjetir.orgHigh activity and stability, effective in solid-liquid systems. fzgxjckxxb.comLarger alkali metals (e.g., K⁺, Cs⁺)

Mediation of Electron Transfer Processes

Dithis compound can influence electron transfer reactions through second-sphere coordination. This occurs when the crown ether interacts with a metal complex without displacing the primary ligands directly bonded to the metal center.

A classic example is the interaction between DB30C10 and the [Pt(bpy)(NH₃)₂]²⁺ complex. chinesechemsoc.org The crown ether encapsulates the platinum complex, forming a 1:1 adduct. This superstructure is stabilized not only by hydrogen bonds between the ammine ligands and the crown's oxygen atoms but also by significant π-π stacking interactions between the electron-rich catechol rings of DB30C10 and the electron-poor bipyridine ligand of the platinum complex. chinesechemsoc.org This intimate, non-covalent interaction can modify the electronic properties of the metal complex and thus mediate electron transfer to or from it.

Furthermore, studies on the Creutz-Taube ion, a classic mixed-valence complex, have shown that encapsulation by large crown ethers like DB30C10 induces detectable shifts in the intervalence absorption energy. northwestern.edu This demonstrates that the second-sphere coordination environment provided by the crown ether can subtly alter the electronic structure and the energetics of intramolecular electron transfer within the encapsulated species. northwestern.edu These findings are crucial for designing molecular systems with controlled electronic communication and for applications in photochemical energy storage and solar energy conversion. acs.org

Development of Chemical Sensors and Ion-Selective Electrodes

The selective binding properties of Dithis compound are leveraged in analytical chemistry for the creation of sensors that can detect specific metal ions in a complex mixture. chemimpex.com Its ability to form stable complexes with certain cations is the foundational principle for its use in ion-selective electrodes and chemosensors.

Potentiometric Ion Sensor Development

Potentiometric sensors measure the electrical potential difference in an electrochemical cell to determine the concentration of an ion. Dithis compound has been successfully employed as an ionophore—the active ion-recognizing component—in these sensors. acgpubs.orgmdpi.com A notable application is the development of a potentiometric sensor for strontium(II) ions. acgpubs.orgresearchgate.net In this sensor, the DB30C10 is incorporated into a polymeric membrane, which then exhibits a potential response that is dependent on the concentration of the target ion in a sample. researchgate.nettandfonline.com The performance of such sensors, including their sensitivity and selectivity, is highly dependent on the composition of the membrane, including the amount of the ionophore, the type of plasticizer used, and the presence of any additives. researchgate.netmdpi.com

Design of Ion-Selective Membrane Electrodes (e.g., for Strontium)

The design of an ion-selective electrode (ISE) using Dithis compound involves embedding the crown ether into a plasticized polymer matrix, typically polyvinyl chloride (PVC). researchgate.nettandfonline.com A highly effective strontium-selective electrode was developed using DB30C10 as the ionophore. researchgate.net The optimized membrane for this electrode consisted of 30% PVC, 55% benzyl (B1604629) acetate (B1210297) as the plasticizer, 5% DB30C10 as the ionophore, and 10% oleic acid as a lipophilic additive. researchgate.nettandfonline.com

This specific composition yielded a sensor with excellent performance characteristics. The electrode exhibited a Nernstian response, with a slope of 29.20 mV per decade of Sr²⁺ activity, which is very close to the theoretical value for a divalent cation. researchgate.net It operated over a wide concentration range and had a fast response time of just 10 seconds. researchgate.nettandfonline.com The electrode was functional across a broad pH range of 3.0 to 10.0 and demonstrated high selectivity for strontium ions over other alkali, alkaline earth, and transition metal ions. researchgate.nettandfonline.com This high selectivity is attributed to the formation of a "wrap around" complex between the large, flexible DB30C10 molecule and the Sr²⁺ ion. researchgate.nettandfonline.com The electrode proved to be durable, with an average lifetime of four months. tandfonline.com

Table 1: Composition and Performance of a Dithis compound Based Strontium Ion-Selective Electrode researchgate.nettandfonline.com

ParameterValue
Membrane Composition
PVC30%
Benzyl Acetate (Plasticizer)55%
Dithis compound (Ionophore)5%
Oleic Acid (Additive)10%
Performance Characteristics
Slope (Nernstian Response)29.20 mV/decade
Concentration Range1.0 × 10⁻⁵ – 1.0 × 10⁻² M acgpubs.org
Response Time10 s
Working pH Range3.0 – 10.0
Lifetime4 months

Chemosensor Development for Metal Ion Recognition

Chemosensors based on Dithis compound utilize the specific interaction between the host (crown ether) and the guest (metal ion) to generate a detectable signal, often spectroscopic. The recognition process is governed by the principle of molecular recognition, where the size and conformation of the crown ether's cavity determine its selectivity for certain ions. mdpi.com

Studies have shown that the large and flexible Dithis compound can adopt different conformations upon binding with metal ions. For instance, cryogenic ion mobility-mass spectrometry studies revealed that while the Na⁺(dithis compound) complex can exist in both open and closed conformations, the K⁺(dithis compound) complex adopts only a closed, "wraparound" structure. researchgate.net This demonstrates the high degree of specificity in the recognition process. The stability of these complexes is a key factor in sensor design. Equilibrium quotients (Ka), which measure the stability of the complex, have been determined for DB30C10 with various monovalent cations in methanol (B129727), with the highest affinity observed for K⁺, Rb⁺, and Cs⁺. pnas.org This selectivity is influenced by factors including the hydration energy of the cation and the energy required for the ligand to adopt the necessary conformation for binding. pnas.org

Table 2: Equilibrium Quotients (Ka) for Complex Formation of Dithis compound with Monovalent Cations in Methanol at 25°C pnas.org

CationKa (M⁻¹)
Na⁺2.51 x 10⁴
K⁺4.37 x 10⁵
Rb⁺2.51 x 10⁵
Cs⁺1.00 x 10⁵
NH₄⁺1.26 x 10³
Tl⁺1.95 x 10⁵

Fundamental Studies in Ion Transport and Synthetic Ion Channels

Beyond sensing, Dithis compound serves as a model compound for studying the fundamental principles of how ions are transported across hydrophobic barriers, such as cell membranes.

Investigation of Transmembrane Ion Transport Mechanisms

Crown ethers are widely used as neutral carriers to facilitate the transport of cations across liquid membranes. tandfonline.com The mechanism of transport can generally be categorized as either via a channel or a carrier model. In the carrier model, the ionophore binds to a cation on one side of the membrane, diffuses across the hydrophobic barrier as a complex, and releases the cation on the other side. acs.orgoup.com Given its structure and function in solvent extraction and membrane transport systems, Dithis compound typically functions as a mobile ion carrier. tandfonline.comacs.org The efficiency and selectivity of this transport are influenced by the hydrophobicity of both the cation and its counter-anion. oup.com The discovery of crown ethers has spurred significant research into host-guest chemistry, providing tools to study transport phenomena that are analogous to biological ion channels. nih.gov

Formation and Function of Synthetic Ion Channels in Model Systems

Synthetic ion channels are man-made molecules designed to mimic the function of natural protein channels, creating a pore through a membrane for ions to pass. acs.org While a single DB30C10 molecule acts as a carrier, it can be incorporated as a key component into larger, more complex supramolecular assemblies that function as ion channels. acs.org For example, early work in this area involved linking crown ethers with flexible chains to create structures that could span a membrane. acs.org More advanced systems, known as "hydraphiles," have used crown ethers as the central polar element and as head groups in molecules designed to form stable, unimolecular pores in lipid bilayers. acs.org The activity of some synthetic channels based on benzo-crown ethers has been shown to be highly dependent on the presence of specific cations like K⁺, which may facilitate the insertion of the molecule into the membrane or promote the assembly of multiple molecules into a functional channel complex. nih.gov These model systems allow researchers to probe the fundamental relationship between molecular structure and ion transport function. nih.gov

Custom Design of Ion Transport Selectivity in Artificial Systems

The unique molecular architecture of Dithis compound (DB30C10), characterized by a large, flexible 30-membered ring with ten oxygen donor atoms, makes it a prime candidate for designing artificial systems with tailored ion transport selectivity. muk.ac.irresearchgate.net Its significant conformational flexibility allows it to wrap around and selectively bind with specific cations, a property that is extensively leveraged in the construction of artificial ion transport membranes and ion-selective sensors. muk.ac.irresearchgate.net

The principle behind the ion selectivity of DB30C10 in these systems is rooted in "host-guest" chemistry, where the crown ether (the "host") selectively complexes with a target ion (the "guest"). muk.ac.ir This selective binding is influenced by factors such as the match between the cation's ionic radius and the crown ether's cavity size, the cation's charge density, and the solvent environment. muk.ac.ir By incorporating DB30C10 as the active ionophore, researchers can create artificial systems that preferentially transport certain ions over others. acgpubs.orgua.edu

A primary application of this custom design is in the development of potentiometric ion-selective electrodes (ISEs) and sensors. acgpubs.orgmdpi.com In these devices, DB30C10 is typically immobilized within a polymeric membrane, such as one made of poly(vinyl chloride) (PVC). mdpi.comsemanticscholar.org This membrane is placed between the sample solution and an internal reference electrode. When the electrode is exposed to a solution containing various ions, the DB30C10 in the membrane selectively complexes with its target ion. This complexation event alters the potential at the membrane surface, and this change in potential, measured against the reference electrode, is proportional to the concentration of the target ion.

Detailed research has demonstrated the successful application of DB30C10 in creating sensors for specific cations. For instance, a potentiometric sensor using DB30C10 as an ionophore was developed for the determination of strontium(II) ions. acgpubs.orgmdpi.com This sensor operated effectively in a wide concentration range and pH range, demonstrating the practical utility of DB30C10 in custom-designed sensor systems. acgpubs.org Similarly, DB30C10 has been evaluated as an ionophore in sensors for detecting organic cations like promethazine, showcasing its versatility. semanticscholar.orgsigmaaldrich.com

The selectivity of DB30C10 for different metal ions has been quantified through complexation studies in various solvents. The stability of the complexes formed between the crown ether and the cation is a direct measure of this selectivity.

One study determined the stability constants (log K) for 1:1 complexes of DB30C10 with several monovalent cations in various non-aqueous solvents using conductometric methods. The data revealed a clear selectivity order. muk.ac.ir

Table 1: Stability Constants (log K) for 1:1 Complexes of Dithis compound with Monovalent Cations at 25°C in Various Solvents

Cation Nitromethane (B149229) 1,2-Dichloroethane Acetone (B3395972) Acetonitrile (B52724) Dimethylformamide
Tl⁺ > 5.0 5.39 4.96 4.20 2.70
Rb⁺ 4.98 5.15 4.54 3.84 2.50
K⁺ 4.73 4.98 4.30 3.66 2.33
Ag⁺ --- 4.70 --- 3.50 ---
Cs⁺ 4.25 4.61 4.00 3.30 2.11
Na⁺ 3.60 4.23 3.51 2.70 < 2.0
Li⁺ 3.30 4.00 3.15 < 2.0 < 2.0

Data sourced from a 1991 study by Amini and Shamsipur. muk.ac.ir

The data clearly indicates that the stability of the complexes, and thus the selectivity of DB30C10, is significantly influenced by the solvent. muk.ac.ir Generally, the selectivity was found to be inversely proportional to the solvent's Gutman Donicity, a measure of its Lewis basicity. muk.ac.ir

Further research using spectrophotometric methods in methanol determined the equilibrium quotients for the binding of various cations, reinforcing the understanding of DB30C10's selectivity profile. pnas.org

Table 2: Equilibrium Quotients (Ka) for Complex Formation of Dithis compound with Monovalent Cations in Methanol at 25°C

Cation Ka (M⁻¹)
K⁺ 4600
Rb⁺ 3200
Cs⁺ 1600
Na⁺ 400
NH₄⁺ 100
Li⁺ < 10

Data sourced from a 1973 study. pnas.org

This selective binding is the cornerstone of designing ion transport in artificial systems like bulk liquid membranes. In such a setup, DB30C10 acts as a carrier, picking up a specific cation from a source phase, transporting it through an organic liquid membrane, and releasing it into a receiving phase. acs.org The efficiency and selectivity of this transport are dictated by the binding strength between the crown ether and the cation. acs.org The large, flexible nature of DB30C10 is particularly effective for complexing with larger alkali metal ions like potassium and rubidium, often by wrapping around the ion in a three-dimensional conformation. researchgate.netpnas.org

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Benzo-30-crown-10 and its derivatives, and how can reproducibility be ensured?

  • Methodological Answer : The synthesis of this compound derivatives typically involves macrocyclization reactions under high-dilution conditions to favor intramolecular over intermolecular reactions. For example, [2]rotaxanes and [3]rotaxanes with viologen guests are synthesized via template-directed methods in polar solvents like acetonitrile. Reproducibility requires strict control of stoichiometry, temperature, and reaction time. Characterization should include 1H^1H NMR and 13C^{13}C NMR to confirm host-guest interactions, HRMS for molecular weight verification, and X-ray crystallography for structural elucidation . Experimental details must be thoroughly documented (e.g., solvent purity, purification steps) to enable replication, as emphasized in academic publishing guidelines .

Q. How do the structural features of this compound influence its host-guest chemistry?

  • Methodological Answer : The cavity size (~3.0–4.0 Å) and electron-rich oxygen atoms in the crown ether backbone enable selective binding to cationic guests like viologens (e.g., paraquat derivatives). Researchers should compare binding constants (KaK_a) using UV-Vis titration or NMR titration to quantify selectivity. For example, the planar benzo groups in this compound enhance π-π interactions with aromatic guests, which can be probed via fluorescence quenching experiments or computational simulations (e.g., DFT calculations) .

Q. What analytical techniques are essential for characterizing this compound inclusion complexes?

  • Methodological Answer : Key techniques include:

  • 1H^1H NMR: To observe chemical shift changes in host or guest protons upon complexation.
  • Isothermal Titration Calorimetry (ITC): To measure binding thermodynamics (ΔH, ΔS).
  • X-ray Crystallography: To resolve 3D structures of complexes.
  • HRMS: To confirm stoichiometry.
    Researchers should cross-validate results with multiple techniques to avoid artifacts, as inconsistent data may arise from solvent polarity or concentration effects .

Advanced Research Questions

Q. What methodological approaches are recommended to resolve contradictions in reported binding affinity data for this compound complexes?

  • Methodological Answer : Contradictions often stem from variations in solvent systems, ionic strength, or measurement techniques. To address this:

  • Perform control experiments under identical conditions (e.g., temperature, solvent purity).
  • Use ITC alongside NMR titration to compare thermodynamic and kinetic data.
  • Apply statistical analysis (e.g., error propagation models) to quantify uncertainty.
    Transparent reporting of limitations (e.g., solubility constraints) is critical, as highlighted in academic integrity guidelines .

Q. How can researchers design experiments to investigate the dynamic behavior of this compound-based supramolecular systems?

  • Methodological Answer : Dynamic processes (e.g., shuttling in rotaxanes) require:

  • Variable-Temperature NMR : To study conformational changes or guest exchange rates.
  • Stopped-Flow Spectroscopy : To capture rapid binding/unbinding kinetics.
  • Molecular Dynamics Simulations : To model host-guest interactions at atomic resolution.
    Experimental design should include time-resolved studies and negative controls (e.g., non-complementary guests) to validate specificity .

Q. What strategies optimize solvent and temperature conditions for this compound-mediated reactions?

  • Methodological Answer : Use a Design of Experiments (DOE) approach:

  • Screen solvents (e.g., acetonitrile vs. DMSO) to maximize binding affinity.
  • Test temperature gradients (e.g., 25°C to 60°C) to identify thermodynamic vs. kinetic control.
  • Employ response surface methodology (RSM) to model optimal conditions.
    Document all parameters in supplemental materials for reproducibility .

Data Analysis and Reporting

Q. How should researchers handle unexpected results in this compound studies, such as non-reproducible host-guest ratios?

  • Methodological Answer :

  • Replicate experiments with fresh reagents to rule out contamination.
  • Characterize intermediates (e.g., unthreaded precursors) via LC-MS or DOSY NMR.
  • Discuss potential causes (e.g., competing equilibria, solvent polarity effects) in the "Results and Discussion" section, adhering to guidelines for rigorous scientific reporting .

Q. What are best practices for presenting this compound research in publications to ensure clarity and impact?

  • Methodological Answer :

  • Abstract : Clearly state the research gap, methodology, and key findings (e.g., novel rotaxane architectures).
  • Figures : Use schematics to illustrate binding mechanisms; avoid overcrowding with chemical structures .
  • Supplemental Data : Include raw NMR spectra, crystallographic data (CIF files), and DOE matrices.
  • Ethical Reporting : Disclose funding sources and conflicts of interest, as mandated by publishing standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.